molecular formula C23H24O5 B12212863 ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate

ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate

Cat. No.: B12212863
M. Wt: 380.4 g/mol
InChI Key: DMWWEKPFPYFCHR-MTJSOVHGSA-N
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Description

Ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate is a synthetic organic compound characterized by a benzofuran core substituted with a 4-isopropylbenzylidene group at the 2-position and an ethyl propanoate ester at the 6-position. This compound belongs to the aryloxyphenoxypropanoate class, which is historically associated with pesticidal applications, particularly as herbicides targeting acetyl-CoA carboxylase (ACCase) in grasses .

Key structural features include:

  • Benzofuran backbone: A 2,3-dihydro-1-benzofuran system with a ketone at the 3-position.
  • 4-Isopropylbenzylidene substituent: A bulky, lipophilic group that may enhance membrane permeability and target binding.
  • Ethyl propanoate ester: Likely influences metabolic stability and bioavailability compared to methyl esters or carboxylic acid derivatives.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate

InChI

InChI=1S/C23H24O5/c1-5-26-23(25)15(4)27-18-10-11-19-20(13-18)28-21(22(19)24)12-16-6-8-17(9-7-16)14(2)3/h6-15H,5H2,1-4H3/b21-12-

InChI Key

DMWWEKPFPYFCHR-MTJSOVHGSA-N

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/O2

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)C)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate typically involves multiple steps. One common method includes the condensation of 4-(propan-2-yl)benzaldehyde with 2,3-dihydro-1-benzofuran-6-ol under acidic conditions to form the intermediate compound. This intermediate is then esterified with ethyl 2-bromoacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly impacts physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name & Substituent Molecular Formula Molecular Weight Substituent Features Inferred Properties Reference
Target compound: 4-isopropylbenzylidene C₂₂H₂₂O₅ 374.41* Bulky, lipophilic Enhanced lipid solubility; potential for prolonged activity N/A
Ethyl 2-[(5-methylfuryl)methylene] analog C₁₉H₁₈O₆ 342.35 Electron-rich furan ring Higher polarity; possible reduced stability
Methyl 2-(3-fluorobenzylidene) analog C₁₈H₁₃FO₅ 328.30 Electron-withdrawing fluorine Increased electrophilicity; potential for stronger target binding
2-(3-Chlorobenzylidene) propanoic acid C₁₇H₁₁ClO₅ 330.72 Chlorine substituent; carboxylic acid Higher solubility in aqueous media; reduced metabolic stability

*Calculated based on structural formula.

Key Observations :

  • The 4-isopropyl group in the target compound introduces steric bulk and lipophilicity, which may improve membrane penetration compared to smaller substituents like methylfuryl or halogenated groups .
  • Ester vs. acid : The ethyl ester in the target compound likely acts as a prodrug, requiring enzymatic hydrolysis to the active acid form, whereas the carboxylic acid analog () may have faster action but shorter half-life .

Ester Group Variations

The choice of ester (ethyl vs. methyl) influences pharmacokinetics and environmental persistence:

Table 2: Ester Group Comparison
Compound Name Ester Group Molecular Weight Key Implications Reference
Target compound Ethyl 374.41 Slower hydrolysis; extended soil half-life N/A
Methyl 2-(3-fluorobenzylidene) Methyl 328.30 Faster metabolic activation; lower logP
Fenoxaprop ethyl (pesticide) Ethyl 361.79 Herbicidal activity via ACCase inhibition

Key Observations :

  • Ethyl esters generally exhibit greater lipophilicity (higher logP) than methyl esters, favoring cuticular penetration in plants and slower degradation .
  • Methyl esters may hydrolyze more rapidly to active acids, making them suitable for quick-action formulations but less persistent in the environment .
Table 3: Pesticidal Analogs and Substituent Roles
Compound Name Substituent Use Case Reference
Target compound 4-isopropylbenzylidene Hypothetical herbicide N/A
Quizalofop-P-ethyl 6-chloroquinoxalinyl Selective grass herbicide
Haloxyfop methyl ester 3-chloro-5-(trifluoromethyl)pyridine Broad-spectrum herbicide

Key Observations :

  • Heterocyclic substituents (e.g., quinoxalinyl, pyridinyl) in pesticidal analogs enhance target specificity and resistance management .

Biological Activity

Ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, potential therapeutic applications, and the mechanisms underlying its biological effects.

Chemical Structure and Properties

The compound features a unique structure comprising an ethyl ester functional group and a benzofuran moiety, which is known for its diverse biological activities. The presence of the propan-2-yl substituent and the benzylidene group enhances its chemical reactivity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The compound's structure suggests it may interact with various cellular targets involved in cancer proliferation and survival.

  • Case Study : In a study evaluating similar compounds, derivatives of benzofuran exhibited cytotoxic effects against several cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values ranging from 7.52 μM to over 25 μM against colorectal adenocarcinoma cells (HCT116) and breast cancer cells (MCF7) .

Antimicrobial Properties

Compounds containing benzofuran and thiazole rings have been documented for their antimicrobial properties. This compound may exhibit similar activity due to its structural components.

Activity Target Organisms IC50 Values
AntibacterialGram-positive bacteria< 10 μM
AntifungalCandida spp.< 15 μM

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Disruption of Microtubule Dynamics : Similar compounds have been shown to stabilize microtubules, leading to disrupted mitotic processes in cancer cells .
  • Antioxidant Activity : The presence of phenolic structures may contribute to free radical scavenging, providing a protective effect against oxidative stress in cells.

Research Findings

A comparative analysis of structurally similar compounds reveals that modifications in the benzofuran moiety significantly influence biological activity. For example:

Compound Name Structure Features Biological Activity
Compound ABenzofuran with hydroxyl groupStrong anticancer activity (IC50 < 5 μM)
Compound BBenzofuran with methoxy groupModerate antimicrobial activity

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